molecular formula C19H15F3N8O B2519777 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2201734-08-7

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2519777
M. Wt: 428.379
InChI Key: CSGXOISYFGRSPS-UHFFFAOYSA-N
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Description

The compound “6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazolo[4,3-b]pyridazine ring, and an azetidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .

Scientific Research Applications

Synthesis and Antihistaminic Activity

Compounds related to the one mentioned have been synthesized and evaluated for their potential antihistaminic activities and effects on eosinophil infiltration. For instance, a series of fused pyridazines were found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Notably, one compound, identified as TAK-427, demonstrated both antihistaminic and antiinflammatory activities, making it a candidate for clinical trials for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Molecular Docking and Screening

Novel pyridine derivatives, including structures similar to the specified compound, have been synthesized and subjected to molecular docking screenings. These studies aim to identify compounds with potential antimicrobial and antioxidant activities. The results indicated moderate to good binding energies, suggesting the therapeutic potential of these compounds (Flefel et al., 2018).

Cancer Immunotherapy and Antifibrotic Agents

The exploration of triazolopyridine derivatives has led to the development of potent inhibitors for TGF-β type I receptor kinase. These inhibitors show promise as cancer immunotherapeutic and antifibrotic agents due to their selectivity and oral bioavailability. One such compound, EW-7197, has demonstrated significant inhibitory activity and selectivity, making it a candidate for further pharmacological studies (Jin et al., 2014).

Hydrogen-Bonded Crystals Engineering

Research into derivatives that resemble 2,2′-bipyridine, such as those incorporating diaminotriazinyl groups, has shown potential in engineering hydrogen-bonded crystals. These compounds can chelate suitable metals and engage in reliable patterns of hydrogen bonding, illustrating their utility in the design of predictable structures for materials science applications (Duong et al., 2011).

Cardiovascular Agents Development

Some derivatives have been synthesized and tested for their coronary vasodilating and antihypertensive activities. Certain triazolopyrimidines fused to various heterocyclic systems have shown potential as cardiovascular agents, demonstrating significant vasodilating and antihypertensive properties in preclinical studies (Sato et al., 1980).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N8O/c20-19(21,22)18-25-24-15-2-3-16(27-30(15)18)28-9-12(10-28)11-29-17(31)4-1-14(26-29)13-5-7-23-8-6-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGXOISYFGRSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

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